molecular formula C16H13N3O B7793187 3-[(6-Phenylpyrimidin-4-yl)amino]phenol

3-[(6-Phenylpyrimidin-4-yl)amino]phenol

Cat. No.: B7793187
M. Wt: 263.29 g/mol
InChI Key: QQUQOCDTRITFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Phenylpyrimidin-4-yl)amino]phenol is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its molecular structure, featuring a pyrimidine core substituted with phenyl and aminophenol groups, is characteristic of scaffolds designed to target the ATP-binding site of protein kinases. This anilinopyrimidine motif is a recognized pharmacophore in many tyrosine kinase inhibitors (TKIs), where the nitrogen-containing heterocycle interacts with the hinge region of the kinase, and the pendant aromatic systems occupy adjacent hydrophobic pockets . This compound serves as a valuable building block and research tool for investigating and modulating the activity of various kinase targets. Kinases are key enzymes regulating critical cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer . The structural similarity of this compound to established inhibitor scaffolds suggests its potential utility in probing specific members of kinase families, such as the class III receptor tyrosine kinases (e.g., KIT, PDGFR) . Researchers can utilize this compound to explore structure-activity relationships (SAR), aiming to develop novel "selectively nonselective" inhibitors that target a specific subset of disease-relevant kinases . Beyond kinase inhibition, the 6-phenylpyrimidin-4-one scaffold is also investigated for targeting G protein-coupled receptors (GPCRs) allosterically. For instance, closely related analogues are reported as positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (M1 mAChR) . Such M1 PAMs are a promising therapeutic strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia, offering potential for greater subtype selectivity and fewer side effects compared to orthosteric ligands . The specific pendant group on the pyrimidine core, such as the 3-aminophenol in this compound, is known to critically influence key pharmacological parameters, including allosteric binding affinity and intrinsic efficacy . Application Note: This product is intended for research purposes as a chemical reference standard, a synthetic intermediate, or a core scaffold for biological screening. It is strictly for use in laboratory settings. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(6-phenylpyrimidin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-14-8-4-7-13(9-14)19-16-10-15(17-11-18-16)12-5-2-1-3-6-12/h1-11,20H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUQOCDTRITFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Biological Activity Profiles of Pyrimidinylaminophenols in Vitro Investigations

Enzymatic Inhibition Pathways

Enzymatic inhibition is a key mechanism through which bioactive compounds can exert their effects. This section explores the inhibitory activities of 3-[(6-Phenylpyrimidin-4-yl)amino]phenol against specific enzymes.

α-Amylase and α-Glucosidase Inhibitory Activities

α-Amylase and α-glucosidase are critical enzymes in carbohydrate metabolism. α-Amylase is responsible for the initial breakdown of complex carbohydrates like starch into oligosaccharides, while α-glucosidase further hydrolyzes these oligosaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. The inhibition of these enzymes can slow down carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing hyperglycemia.

Despite the interest in phenolic and pyrimidine-containing compounds as potential enzyme inhibitors, a review of the scientific literature did not yield specific data on the α-amylase or α-glucosidase inhibitory activities of this compound. Therefore, its specific IC₅₀ values or percentage inhibition against these enzymes are not documented in the available research.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)% Inhibition (at specified concentration)
α-AmylaseData not availableData not available
α-GlucosidaseData not availableData not available

Kinase Inhibition (e.g., ABL1 Kinase Targeting)

Kinases are a large family of enzymes that play crucial roles in cell signaling, growth, and differentiation by catalyzing the phosphorylation of specific substrates. The Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase is a non-receptor tyrosine kinase that, when dysregulated, is implicated in the pathogenesis of certain cancers, such as chronic myeloid leukemia (CML). The inhibition of ABL1 kinase activity is a validated therapeutic approach. Compounds with a 4-anilinopyrimidine scaffold have been investigated as kinase inhibitors.

However, specific in vitro studies detailing the inhibitory activity of this compound against ABL1 kinase or other kinases were not found in the reviewed literature. Consequently, its potency and selectivity profile as a kinase inhibitor remain uncharacterized.

Table 2: ABL1 Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Assay Type
ABL1 KinaseData not availableData not available

Receptor Modulatory Effects

The interaction of small molecules with cellular receptors can lead to a variety of physiological responses. This section focuses on the potential modulatory effects of this compound on the M1 muscarinic acetylcholine (B1216132) receptor.

M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Positive Allosteric Modulation

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor predominantly found in the central nervous system and is involved in cognitive processes like learning and memory. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand, acetylcholine, binds). PAMs can enhance the receptor's response to the endogenous ligand without directly activating the receptor themselves. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. Research has been conducted on 6-phenylpyrimidin-4-one derivatives as M1 mAChR PAMs.

A thorough search of the scientific literature did not reveal any studies that have specifically evaluated this compound as a positive allosteric modulator of the M1 mAChR.

Allosteric Agonism at M1 mAChR

Allosteric agonists are a specific type of allosteric modulator that not only bind to an allosteric site but also possess the ability to directly activate the receptor in the absence of the orthosteric agonist. Some compounds that function as PAMs can also exhibit varying degrees of allosteric agonism.

There is no available data from in vitro investigations to suggest that this compound acts as an allosteric agonist at the M1 mAChR.

Modulation of Agonist Affinity at Receptor Sites

Allosteric modulators can influence the binding affinity of the orthosteric agonist for its receptor. A positive allosteric modulator, by definition, increases the affinity of the endogenous ligand for the receptor, thereby potentiating its effect at lower concentrations. This modulation of agonist affinity is a key characteristic of allosteric interactions.

As there is no specific research on the interaction of this compound with the M1 mAChR, there is no information available on its ability to modulate the affinity of agonists at this receptor site.

Table 3: M1 Muscarinic Acetylcholine Receptor Modulatory Profile of this compound

ActivityAssay TypeFinding
Positive Allosteric ModulationData not availableData not available
Allosteric AgonismData not availableData not available
Modulation of Agonist AffinityData not availableData not available

Antimicrobial and Antifungal Activity Studies (In Vitro)

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents. Pyrimidine (B1678525) derivatives have been a significant area of interest in this regard, with numerous studies exploring their efficacy against a range of pathogens.

Derivatives of pyrimidine have demonstrated notable in vitro activity against various Gram-positive bacteria. For instance, a series of newly synthesized pyrimidine and pyrimidopyrimidine analogs were tested against Staphylococcus aureus and Bacillus subtilis. Several of these compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b, exhibited strong antimicrobial effects when compared to the reference drug ampicillin. nih.gov Other derivatives showed moderate activity. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their antimicrobial activity, with some compounds showing efficacy against Staphylococcus aureus and Staphylococcus mutants. nih.gov

In another study, synthesized pyrimidine derivatives were tested for their antimicrobial activities, revealing that most of the designed compounds had moderate to high antimicrobial activities against the Gram-positive bacteria B. subtilis. researchgate.net Furthermore, certain N-phenylpiperazine derivatives have shown inhibitory activity against Staphylococcus aureus. researchgate.net Cinnamide derivatives have also been reported to be active against Staphylococcus and Enterococcus species with Minimum Inhibitory Concentrations (MIC) of 1–4 µg/mL. mdpi.com

While these studies highlight the potential of the pyrimidine scaffold, specific data for this compound against Gram-positive bacteria is not explicitly detailed in the reviewed literature.

Table 1: In Vitro Activity of Pyrimidine Derivatives Against Gram-Positive Bacteria

Compound Class Bacterial Strain Activity Reference
Pyrimidine and Pyrimidopyrimidine Analogs Staphylococcus aureus, Bacillus subtilis Strong to moderate nih.gov
Pyrazolo[1,5-a]pyrimidine Derivatives Staphylococcus aureus, Staphylococcus mutants Active nih.gov
Pyrimidine Derivatives Bacillus subtilis Moderate to high researchgate.net
N-Phenylpiperazine Derivatives Staphylococcus aureus Inhibitory activity researchgate.net

The efficacy of pyrimidine derivatives extends to Gram-negative bacteria. The same study that demonstrated activity against Gram-positive strains also tested pyrimidine and pyrimidopyrimidine analogs against Escherichia coli, with several compounds showing strong antimicrobial effects. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives were evaluated against Enterococcus faecalis, Proteus vulgaris, and Escherichia coli. nih.gov

Synthesized pyrimidine derivatives also displayed moderate to high antimicrobial activities against the Gram-negative bacterium E. coli. researchgate.net In contrast, another study on a series of pyrimidines bearing a pyronyl side chain found that the synthesized compounds showed very little activity against Gram-negative bacteria, although one compound, 3i, showed minor activity against Pseudomonas aeruginosa. ijpsdronline.com Thieno[2,3-d]pyrimidine derivatives have shown promise against both Gram-negative and Gram-positive bacteria, including P. aeruginosa. mdpi.com

As with Gram-positive bacteria, specific data for the activity of this compound against these Gram-negative strains is not available in the surveyed literature.

Table 2: In Vitro Activity of Pyrimidine Derivatives Against Gram-Negative Bacteria

Compound Class Bacterial Strain Activity Reference
Pyrimidine and Pyrimidopyrimidine Analogs Escherichia coli Strong nih.gov
Pyrazolo[1,5-a]pyrimidine Derivatives Enterococcus faecalis, Proteus vulgaris, Escherichia coli Active nih.gov
Pyrimidine Derivatives Escherichia coli Moderate to high researchgate.net
Pyrimidines with a Pyronyl Side Chain Pseudomonas aeruginosa Minor activity ijpsdronline.com

The antifungal potential of pyrimidine derivatives has been an active area of research. A study on pyrimidine and pyrimidopyrimidine analogs demonstrated strong antifungal activity against Candida albicans and Aspergillus flavus for compounds 3a, 3b, 3d, 4a-d, 9c, and 10b, comparable to the reference drug clotrimazole. nih.gov Another study synthesized three series of new pyrimidine derivatives and evaluated their antifungal activities against fourteen phytopathogenic fungi, with most of the synthesized compounds possessing fungicidal activities. mdpi.com

Furthermore, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and shown to have obvious antifungal activities against a variety of fungi. frontiersin.org Hexahydropyrimidine derivatives have also been evaluated for their antifungal activity against dermatomycosis-causing fungi, with some derivatives showing poor to moderate activity. nih.gov Nitrofuran derivatives have also been synthesized and tested against different fungal species, with many showing inhibitory activity. mdpi.com

Specific data on the antifungal and anti-yeast activities of this compound is not explicitly available in the reviewed literature.

Table 3: In Vitro Antifungal Activity of Pyrimidine Derivatives

Compound Class Fungal Strain Activity Reference
Pyrimidine and Pyrimidopyrimidine Analogs Candida albicans, Aspergillus flavus Strong nih.gov
Pyrimidine Derivatives Various phytopathogenic fungi Fungicidal activities mdpi.com
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Various fungi Obvious antifungal activities frontiersin.org
Hexahydropyrimidine Derivatives Dermatomycosis causing fungi Poor to moderate nih.gov

Anticancer and Antiproliferative Activities (In Vitro)

The development of novel anticancer agents is a critical area of medicinal chemistry, and pyrimidine derivatives have shown significant promise as antiproliferative agents.

Several studies have investigated the in vitro cytotoxicity of phenylaminopyrimidine derivatives against the human chronic myeloid leukemia cell line K562. In one study, two series of novel phenylaminopyrimidine derivatives were synthesized and evaluated, with some compounds demonstrating significant inhibitory activity against K562 cells. nih.gov Another study on indole/isatin conjugated phenyl-amino-pyrimidine derivatives found that all synthesized derivatives were more cytotoxic than the standard drug Imatinib against the K-562 cell line. researchgate.net Diorganotin(IV) compounds have also been shown to induce cytotoxicity via apoptosis in K562 human erythroleukaemia cells. ukm.my

While these findings underscore the potential of the phenylaminopyrimidine scaffold in targeting CML, specific data for the inhibitory activity of this compound against K562 cells is not provided in the reviewed literature.

Table 4: In Vitro Antiproliferative Activity of Phenylaminopyrimidine Derivatives Against K562 Cell Line

Compound Class Cell Line Activity Reference
Phenylaminopyrimidine Derivatives K562 Significant inhibitory activity nih.gov
Indole/isatin conjugated phenyl-amino-pyrimidine derivatives K-562 More cytotoxic than Imatinib researchgate.net

The antioxidant potential of pyrimidine derivatives has been explored, as oxidative stress is implicated in various diseases, including cancer. Antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST) play a crucial role in cellular defense against reactive oxygen species (ROS). ijpsonline.comlincolnedu.education

Some pyrimidine derivatives have been shown to possess antioxidant activity by scavenging free radicals. ijpsonline.com For example, riboflavin, which contains a pyrimidine-like structure, is known to maintain the levels of antioxidant enzymes like SOD, catalase, and GPx. ijpsonline.com A study on the inhibitory impact of pyrimidine and its derivatives on glutathione reductase (GR), an important antioxidant enzyme, found that some derivatives exhibited effective inhibition. juniperpublishers.com However, specific studies detailing the direct modulatory effects of this compound on the activity of SOD, catalase, GPx, and GST are not available in the reviewed literature.

Table 5: Mentioned Compounds

Compound Name
This compound
Ampicillin
Imatinib
Clotrimazole
Riboflavin
Superoxide Dismutase
Catalase
Glutathione Peroxidase
Glutathione S-transferase

DNA Interaction Studies as Potential Mechanisms for Biological Effects (e.g., DNA Cleavage)

There are no available scientific studies that specifically investigate the DNA interaction or DNA cleavage capabilities of this compound. While research on other aminophenol and pyrimidine-based compounds sometimes includes DNA interaction assays to elucidate mechanisms of action, such tests have not been reported for this particular compound. The potential for this molecule to induce DNA strand scission or intercalate with DNA remains uninvestigated.

Antiproliferative Activity Against Diverse Human Cancer Cell Lines

Specific data on the in vitro antiproliferative activity of this compound against any human cancer cell lines is not present in the accessible scientific literature. Although various aminophenol analogues and pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells, studies detailing the efficacy, such as IC₅₀ values, of this compound are absent. Consequently, no data table of its activity against diverse cell lines can be generated.

Anti-inflammatory and Analgesic Potential (In Vitro/Preclinical Models)

There is no published research available on the specific anti-inflammatory or analgesic properties of this compound in in vitro assays or preclinical animal models. Studies on other pyrimidine derivatives have shown potential for analgesic effects by targeting enzymes like cyclooxygenases, and various aminophenol-related structures have been examined for anti-inflammatory activity. However, this compound itself has not been the subject of such investigations, and therefore its potential in these areas is currently unknown.

Structure Activity Relationship Sar Studies of 3 6 Phenylpyrimidin 4 Yl Amino Phenol Derivatives

Influence of Substituent Position and Nature on the Pyrimidine (B1678525) Nucleus and Phenolic Moiety

The biological activity of derivatives based on the 3-[(6-Phenylpyrimidin-4-yl)amino]phenol scaffold is profoundly influenced by the placement and electronic properties of substituents on both the pyrimidine and the phenolic rings. nih.gov The pyrimidine ring, a core component of essential biomolecules like nucleic acids, offers multiple positions for substitution, and the nature of these modifications can dictate the compound's therapeutic application. wjarr.comresearchgate.net

On the phenolic moiety, the position and nature of substituents are critical. For instance, in related aminophenol compounds developed as anticancer agents, the length and character of alkyl or acyl chains attached to the amino group significantly modulate antiproliferative potency. nih.gov Similarly, for antimicrobial applications, the strategic placement of electron-withdrawing groups, such as halogens, on aromatic rings attached to a core heterocycle can enhance activity. nih.govnih.gov Studies on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have shown that hydrophobic substituents and the presence of a hydrogen-bond acceptor at specific positions on the phenyl rings can increase anticancer activity. nih.govnih.gov These findings underscore a general principle: the modulation of lipophilicity, electronic effects, and steric factors through precise substitution is a key strategy for optimizing the biological profile of these compounds.

Impact of Peripheral Substitutions on Allosteric Modulatory Efficacy at Receptors

Derivatives of the closely related 6-phenylpyrimidin-4-one scaffold have been identified as potent positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov Allosteric modulators offer a more nuanced therapeutic approach compared to traditional orthosteric ligands by fine-tuning the receptor's response to its natural ligand, which can lead to improved safety and efficacy. nih.gov

SAR studies reveal that the pendant moiety attached to the core scaffold is crucial for determining both allosteric binding affinity and the degree of direct agonistic activity. nih.gov In a series of 6-phenylpyrimidin-4-ones, modifications to a 4-(1-methylpyrazol-4-yl)benzyl pendant group led to significant variations in pharmacological profiles. The goal of these studies was to diminish the intrinsic allosteric agonist properties while preserving or enhancing cooperativity with the endogenous agonist, acetylcholine (ACh). nih.gov The data indicates that even subtle changes to this peripheral group can shift a compound's profile from a potent PAM with agonist activity to a silent allosteric modulator, highlighting the sensitivity of the allosteric binding site to structural changes. nih.govnih.govmdpi.com

CompoundPendant Moiety ModificationAllosteric Activity Profile at M1 mAChR
Compound 2 (MIPS1780) 4-(1-methylpyrazol-4-yl)benzylPositive Allosteric Modulator (PAM) with intrinsic agonist activity. nih.gov
Derivative 9i Modified benzyl (B1604629) pendantShowed varying degrees of intrinsic agonism and potentiation. nih.gov
BQCA Reference CompoundWell-known M1 PAM. nih.gov
Other Analogues (13, 14b, 15c, 15d) Various functionalities replacing the pyrazolylbenzyl groupProfiled for allosteric affinity, cooperativity, and efficacy. nih.gov

Correlation Between Structural Features and Specific Enzymatic Inhibition Profiles

The phenylpyrimidine scaffold is a cornerstone in the development of specific enzyme inhibitors, particularly targeting kinases involved in cancer progression. mdpi.commdpi.com The structural arrangement allows for precise interactions within the ATP-binding pockets of these enzymes, and modifications can tune both potency and selectivity.

For example, 4,6-diphenylpyrimidin-2-amine derivatives have been investigated as inhibitors of Aurora kinase A (AURKA), a critical regulator of cell division. nih.govnih.gov QSAR studies on these compounds revealed that hydrophobic substituents and the inclusion of a 1-naphthalenyl group at the R2 position enhanced activity. nih.gov Specifically, compound 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12) was identified as a selective AURKA inhibitor that blocks enzyme phosphorylation, leading to cell cycle arrest and apoptosis in colon cancer cells. nih.govnih.gov

In another study, phenylpyrazolo[3,4-d]pyrimidine-based compounds, which are structurally related, were developed as multitarget kinase inhibitors against EGFR-TK. mdpi.com The SAR exploration showed that monosubstituted hydrazone linkers, particularly with an unsubstituted phenyl group, yielded noticeable activity. mdpi.com Conversely, introducing certain heterocyclic substitutions or a triazolo[4,3-c]pyrimidine core diminished or abolished activity, demonstrating that the nature of the linker and the hydrophobic tail are critical determinants of inhibitory potency. mdpi.com

Compound SeriesTarget Enzyme(s)Key SAR Findings
4,6-Diphenylpyrimidin-2-amines Aurora Kinase A (AURKA)Hydrophobic substituents and a 1-naphthalenyl group at R2 increase activity. An H-bond acceptor at C-2 of the R1 phenyl ring is beneficial. nih.govnih.gov
Phenylpyrazolo[3,4-d]pyrimidines EGFR-TKA secondary amine linker and a hydrophobic tail are important. Monosubstituted hydrazone linkers are effective, while some heterocyclic substitutions reduce activity. mdpi.com
Phenylalkylcaffeines (Analogous System) Monoamine Oxidase B (MAO-B)Longer alkyl side chains enhance inhibitory potency, while introducing a carbonyl group reduces it. nih.gov

Structural Determinants Governing Antimicrobial and Antifungal Potency

Pyrimidine derivatives are a well-established class of antimicrobial agents, with their efficacy being highly dependent on their substitution patterns. orientjchem.orgwjarr.comresearchgate.net For derivatives of the phenylpyrimidine scaffold, specific structural features have been identified that govern their potency against a range of bacterial and fungal pathogens.

Quantitative structure-activity relationship (QSAR) studies on 1,6-dihydropyrimidine derivatives revealed that the presence of electron-withdrawing groups, such as fluorine, chlorine, or bromine, on an N-phenyl acetamide (B32628) ring at the C2 position of the dihydropyrimidine (B8664642) moiety enhances antifungal activity. nih.gov This suggests that modulating the electronic character of the peripheral phenyl ring is a key strategy for improving potency.

Furthermore, studies on other substituted pyrimidines have shown that incorporating moieties like thiourea (B124793), pyridine (B92270), or a thiazole (B1198619) ring can lead to potent in vitro antimicrobial activity. nih.gov For instance, certain 2,4,6-trisubstituted pyrimidines show significant activity against Bacillus pumilus and Escherichia coli. wjarr.com The introduction of a pyrimidine ring into the structure of CYP51 inhibitors, a key enzyme in fungal ergosterol (B1671047) biosynthesis, has also been shown to improve antifungal activity. nih.gov This indicates that the pyrimidine core can serve as a potent pharmacophore that, when appropriately substituted, effectively targets microbial machinery. nih.govnih.gov

Compound ClassSubstitution PatternResulting Antimicrobial/Antifungal Activity
1,6-Dihydropyrimidines Electron-withdrawing groups (-F, -Cl, -Br) on N-phenyl acetamide ring. nih.govEnhanced antifungal activity. nih.gov
Thiouracil Derivatives Substitution at position 5 with thiourea, pyridine, or thiazole rings. nih.govPotent in vitro antimicrobial activity. nih.gov
2,4,6-Trisubstituted Pyrimidines Various substitutions at positions 2, 4, and 6. wjarr.comSignificant activity against B. pumilus and E. coli. wjarr.com
2-Phenylpyrimidine Derivatives Fluorine substitution on one phenyl ring and varied substituents on the other. nih.govGood efficacy against common clinical fungal strains, targeting CYP51. nih.gov

SAR in Anticancer and Antiproliferative Activity with Respect to Substituent Patterns

The this compound scaffold and its analogs are frequently explored for their anticancer properties. nih.govresearchgate.net The SAR for this class of compounds is heavily influenced by the nature and position of substituents on the aromatic and heterocyclic rings, which can modulate activity from moderately active to highly potent and cytotoxic. nih.govnih.gov

Studies on 4,6-diarylpyrimidin-2-amine derivatives targeting HCT116 human colon cancer cells found that cytotoxic activity could be tuned by altering the substituents on the phenyl rings. nih.gov A QSAR analysis highlighted that hydrophobic substituents and a 1-naphthalenyl group at one position, along with a hydrogen-bond acceptor at another, increased activity. nih.govnih.gov One of the most effective compounds, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol , was identified as a selective inhibitor of Aurora kinase A. nih.govnih.gov

In a different series of substituted phenylfuranylnicotinamidines, the substitution pattern on the terminal phenyl ring was shown to modulate the activity from cytostatic (inhibiting cell growth) to cytotoxic (killing cells). nih.gov The most active compound in this series, featuring a specific substitution, displayed a submicromolar GI50 value (concentration for 50% growth inhibition) of 0.83 µM. nih.gov This demonstrates that precise structural modifications can dramatically alter the antiproliferative profile of a compound.

Compound SeriesCancer Cell Line(s)Key SAR Findings for Antiproliferative ActivityRepresentative IC50/GI50
4,6-Diphenylpyrimidin-2-amine derivatives HCT116 (Colon)Hydrophobic groups and H-bond acceptors on phenyl rings enhance activity. nih.govnih.gov1.45–40.82 µM researchgate.net
N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides Caco-2, HCT-116 (Colon)A 3-fluorophenyl substitution (Compound 16) was significantly more potent than a pyridin-3-yl substitution (Compound 8). mdpi.comCompound 16: 13 µM (Caco-2) mdpi.com
Substituted phenylfuranylnicotinamidines NCI-60 PanelSubstitution on the terminal phenyl ring modulates activity from cytostatic to cytotoxic. nih.govCompound 4e: GI50 = 0.83 µM nih.gov
Phenantrene derivatives (analogous amides/amines) HeLa, HepG2Compounds with two cyano groups showed selective activity in the nanomolar range. nih.govCompound 11: IC50 = 0.21 µM (HeLa) nih.gov

Effects of Stereochemistry and Specific Functional Groups on Biological Outcomes

While many studies on phenylpyrimidine derivatives focus on achiral molecules, the principles of stereochemistry are fundamental in medicinal chemistry. When a chiral center is introduced into a molecule, the resulting enantiomers or diastereoisomers can exhibit vastly different pharmacological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer. For instance, in studies of nature-inspired 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that uptake or target binding is stereoselective. nih.gov Although specific stereochemical studies on this compound are not widely reported, it is a critical parameter to consider when designing new, more complex derivatives.

The influence of specific functional groups is a cornerstone of SAR.

Halogens (-F, -Cl, -Br): The introduction of halogens, particularly on phenyl rings, is a common strategy. In antifungal pyrimidines, electron-withdrawing halogens consistently improve activity. nih.gov

Cyano Groups (-CN): In some anticancer derivatives, the presence of one or more cyano groups has been linked to a pronounced and selective increase in potency against specific cancer cell lines. nih.gov

Hydrophobic Groups: Groups like naphthalenyl or long alkyl chains often enhance activity, likely by improving binding in hydrophobic pockets of target enzymes, as seen in AURKA inhibitors. nih.govnih.gov

Hydrogen-Bonding Groups: Hydroxyl (-OH) and amino (-NH2) groups on the aminophenol core are critical pharmacophoric features, capable of forming key hydrogen bonds with target proteins, as demonstrated in docking studies with kinase inhibitors. nih.gov The strategic placement of additional H-bond acceptors has also been shown to increase anticancer activity. nih.govnih.gov

The collective data indicates that a molecule's biological profile is a sensitive function of its three-dimensional shape and the electronic properties of its constituent functional groups.

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. Therefore, the generation of an article with the requested specific data on its quantum mechanical properties and molecular docking interactions is not possible at this time.

While the broader class of pyrimidine derivatives has been the subject of numerous computational studies, research providing specific values for the frontier molecular orbitals, global reactivity descriptors, and molecular electrostatic potential of this compound is absent from the accessible literature. Similarly, molecular docking studies detailing its binding modes, affinities, and putative inhibition mechanisms against specific protein targets have not been published.

The initial search for the compound, including by its potential CAS Number 102195-94-8, led to conflicting information, with this identifier being associated with other chemical entities such as 1-Fluoro-3-nitro-4-phenyl-butan-2-OL and N-Boc-cis-4-hydroxy-L-proline methyl ester. This ambiguity further underscores the lack of specific and reliable data for this compound in the public domain.

General computational studies on related 4- or 6-phenyl-pyrimidine derivatives have been conducted, often in the context of their potential as inhibitors for targets like Janus kinase 3 (JAK3) and cyclooxygenase-2 (COX-2). nih.govnih.gov These studies utilize methods such as Density Functional Theory (DFT) for quantum mechanical calculations and molecular docking to predict interactions with biological targets. nih.gov However, these findings are not directly transferable to this compound, as even small structural modifications can significantly alter a compound's electronic properties and binding interactions.

Without dedicated research on this compound, any attempt to present the requested data would be speculative and not based on the scientifically accurate and source-verified information required. Further experimental and computational research is needed to elucidate the specific physicochemical and biological properties of this particular compound.

Computational and Theoretical Investigations of Pyrimidinylaminophenol Compounds

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of protein-ligand interactions and to assess the stability of their complexes over time. mdpi.com These simulations can provide critical insights into the binding modes and conformational changes that are essential for a compound's biological activity. nih.govnih.gov

For classes of compounds like N-phenylpyrimidine-4-amine derivatives, MD simulations have been employed to evaluate the stability and binding affinity of ligands within the active site of target proteins, such as FMS-like tyrosine kinase-3 (FLT3). nih.gov In such studies, key parameters like the root-mean-square deviation (RMSD) are analyzed to determine the stability of the complex. A stable RMSD throughout the simulation suggests that the ligand remains securely bound to the protein. Hydrogen bond analysis is another critical component, as the formation and breaking of these bonds are crucial for the specificity and stability of the ligand-protein interaction.

While these general methodologies are well-established, no specific MD simulation data has been published for 3-[(6-Phenylpyrimidin-4-yl)amino]phenol. Therefore, a detailed analysis of its interaction with any specific protein target, including conformational changes and complex stability, cannot be provided at this time.

In Silico Prediction of Relevant Pharmacokinetic Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in assessing the drug-likeness of a compound. researchgate.netelsevierpure.comsciensage.infonih.govnih.gov These predictions help to identify potential liabilities of a molecule that could lead to failure in later stages of drug development. researchgate.net

Studies on related diaryl pyrimidinamine analogs have utilized in silico tools to predict their pharmacokinetic profiles. ajchem-a.com These predictions often include parameters that are indicative of a compound's potential to be orally bioavailable and to reach its target in the body.

Key pharmacokinetic parameters typically predicted in silico include:

Lipophilicity (logP): This parameter influences a compound's solubility, permeability, and metabolic stability.

Aqueous Solubility (logS): Adequate solubility is essential for absorption and distribution.

Human Intestinal Absorption (HIA): This predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: This indicates whether a compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and the metabolic fate of the compound.

A study on diaryl pyrimidinamine derivatives, for instance, designed novel compounds and evaluated their drug-likeness and ADMET properties, showing high intestinal absorption for the designed molecules. ajchem-a.com Another computational study on 2,4-diarylaminopyrimidine derivatives as PLK1 inhibitors also included ADME predictions to identify promising new compounds. researchgate.net

However, without specific in silico studies on this compound, it is not possible to present a table of its predicted pharmacokinetic parameters. The general findings for the broader class of compounds suggest that molecules with this core structure are of interest in drug discovery, but each compound's specific properties must be individually assessed.

Future Directions in Pyrimidinylaminophenol Research and Development

Rational Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency

The development of novel analogues of 3-[(6-Phenylpyrimidin-4-yl)amino]phenol with improved biological activity hinges on a deep understanding of its structure-activity relationships (SAR). The phenylaminopyrimidine scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov

Future research will focus on systematic modifications of the this compound structure to enhance its potency and selectivity towards specific kinase targets. Key areas for modification include:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrimidine (B1678525) core can significantly influence inhibitory activity. For instance, in related phenylaminopyrimidine series, the introduction of specific groups can lead to enhanced binding affinity and selectivity for target kinases. nih.gov

Modification of the Phenol (B47542) Group: The hydroxyl group on the phenol ring is a potential site for derivatization to improve pharmacokinetic properties or to introduce additional interactions with the target protein.

Alterations to the Pyrimidine Core: Modifications to the pyrimidine ring itself, such as the introduction of substituents at the C2 or C5 positions, have been shown in related scaffolds to modulate kinase selectivity and potency. acs.org

A representative strategy for exploring the SAR of phenylaminopyrimidine analogues is summarized in the table below, based on findings from related compound series.

Scaffold Modification Observed Effect on Activity Reference
PhenylaminopyrimidineIntroduction of a terminal pyridin-3-yl moiety at the pyridine (B92270) ringHigh inhibitory selectivity towards Src-kinase nih.gov
2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidineSubstitution on the pendant phenyl moietyPromising human kinase insert domain receptor (KDR) inhibition nih.gov
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineSubstitution at the C5-position of the pyrimidine corePotent and selective CDK9 inhibition acs.org

This table is illustrative and based on findings from structurally related compound classes. Specific outcomes for this compound would require dedicated experimental investigation.

The synthesis of these novel analogues will increasingly rely on modern synthetic methodologies, including microwave-assisted synthesis, to accelerate the drug discovery process. beilstein-journals.org

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A thorough understanding of the mechanism of action at a molecular level is paramount for the rational design of more effective and safer drugs. For this compound and its future analogues, an integrated approach combining experimental and computational methods will be crucial.

Experimental Approaches:

Biochemical Assays: In vitro kinase inhibition assays will remain fundamental to determine the potency (e.g., IC50 values) and selectivity profile against a panel of kinases.

Cell-Based Assays: Evaluating the effects of compounds on cellular processes such as proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines provides a more physiologically relevant measure of their activity. nih.gov

X-ray Crystallography: Co-crystallization of lead compounds with their target kinases can provide a detailed, atomic-level picture of the binding mode, revealing key interactions that can be exploited for further optimization.

Computational Approaches:

Molecular Docking: This technique can predict the binding orientation and affinity of designed analogues within the ATP-binding site of target kinases, helping to prioritize compounds for synthesis. beilstein-journals.orgnih.gov Computational studies on related structures have highlighted the importance of specific hydrogen bonds and cation-π interactions for potent inhibition. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex, assessing the stability of interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, guiding the design of new molecules with enhanced properties.

By integrating these approaches, researchers can build a comprehensive understanding of how modifications to the this compound scaffold translate into changes in biological activity, enabling a more targeted and efficient drug discovery process.

Exploration of New Therapeutic Avenues Beyond Currently Identified Activities

While the primary focus for phenylaminopyrimidine derivatives has been on kinase inhibition for cancer therapy, the broad biological activities associated with the pyrimidine scaffold suggest that this compound and its analogues could have therapeutic potential in other areas. nih.gov

Future research should explore the activity of this compound class against a wider range of biological targets. Potential new therapeutic avenues include:

Inflammatory Diseases: Several kinases play key roles in inflammatory signaling pathways. Selective inhibitors could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Janus kinases (JAKs) are one such family of targets for which phenylaminopyrimidine inhibitors have been developed. nih.gov

Neurodegenerative Diseases: Dysregulation of kinase activity has been implicated in the pathology of diseases such as Alzheimer's.

Infectious Diseases: The pyrimidine core is present in various antimicrobial agents. For instance, certain 2-aminopyrimidine (B69317) derivatives have been evaluated as β-glucuronidase inhibitors, which is relevant to some bacterial infections. mdpi.comnih.gov

Antiviral Applications: Some pyrimidine derivatives have demonstrated antiviral activity.

Screening of this compound and a library of its analogues against a diverse panel of biological targets could uncover novel and unexpected therapeutic opportunities.

Development of Green Chemistry Approaches and Sustainable Synthetic Methodologies for Pyrimidinylaminophenols

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. researchgate.net The synthesis of pyrimidinylaminophenols, including this compound, should align with the principles of green chemistry.

Traditional synthetic routes for pyrimidine derivatives can involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. Future research in this area will focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. researchgate.net

Catalytic Methods: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. This includes the use of solid-supported catalysts or organocatalysts. researchgate.net

Energy-Efficient Synthesis: Techniques like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.org

The development of such green synthetic routes will not only reduce the environmental impact of producing these valuable compounds but also has the potential to lower manufacturing costs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.